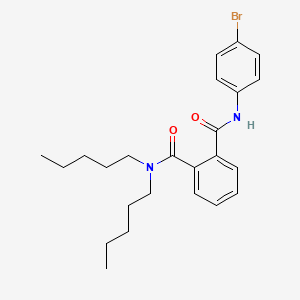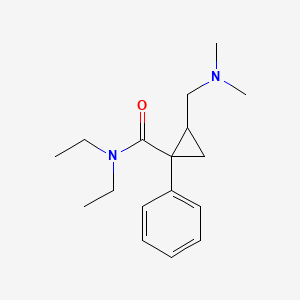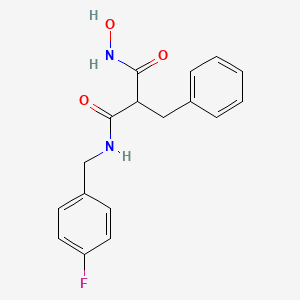
N1-(4-bromophenyl)-N2,N2-dipentylphthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-bromophenyl)-N2,N2-dipentylphthalamide is an organic compound characterized by the presence of a bromophenyl group and a dipentylphthalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-bromophenyl)-N2,N2-dipentylphthalamide typically involves the reaction of 4-bromoaniline with phthalic anhydride, followed by the introduction of dipentylamine. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The process can be summarized as follows:
Step 1: 4-bromoaniline reacts with phthalic anhydride in the presence of a solvent and catalyst to form an intermediate.
Step 2: The intermediate is then reacted with dipentylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N1-(4-bromophenyl)-N2,N2-dipentylphthalamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reaction at room temperature.
Oxidation: Potassium permanganate in aqueous solution, reaction at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran, reaction under inert atmosphere.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N1-(4-bromophenyl)-N2,N2-dipentylphthalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N1-(4-bromophenyl)-N2,N2-dipentylphthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the dipentylphthalamide moiety can interact with polar regions of the target. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N1-(4-chlorophenyl)-N2,N2-dipentylphthalamide: Similar structure with a chlorine atom instead of bromine.
N1-(4-methylphenyl)-N2,N2-dipentylphthalamide: Similar structure with a methyl group instead of bromine.
N1-(4-fluorophenyl)-N2,N2-dipentylphthalamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness: N1-(4-bromophenyl)-N2,N2-dipentylphthalamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which can be crucial for its activity in medicinal chemistry applications.
Properties
IUPAC Name |
1-N-(4-bromophenyl)-2-N,2-N-dipentylbenzene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31BrN2O2/c1-3-5-9-17-27(18-10-6-4-2)24(29)22-12-8-7-11-21(22)23(28)26-20-15-13-19(25)14-16-20/h7-8,11-16H,3-6,9-10,17-18H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITHNNNIGWHOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]undecanamide](/img/structure/B10851407.png)
![N-[4-(3-pyridylethynyl)-2-thiazolyl]acetamide](/img/structure/B10851410.png)
![N-[4-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine](/img/structure/B10851414.png)
![3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol](/img/structure/B10851416.png)
![N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide](/img/structure/B10851424.png)
![N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide](/img/structure/B10851429.png)
![N-[5-(2-Nitro-phenyl)-furan-2-carbonyl]-guanidine](/img/structure/B10851441.png)
![N-[6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridine-4-YL]-4,4,4-trifluoro-3-hydroxybutanamide (diastereomeric mix)](/img/structure/B10851445.png)
![3-[3-Ethyl-1-[7-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]heptyl]azepan-3-yl]phenol](/img/structure/B10851448.png)
![N-[5-(2-Ethyl-phenyl)-furan-2-carbonyl]-guanidine](/img/structure/B10851455.png)

![N-{4-[2-(3-Methoxyphenyl)ethyl]phenyl}phthalimide](/img/structure/B10851468.png)

![N1-[4-(Phenylmethoxy)phenyl]-D-glutamine](/img/structure/B10851503.png)
